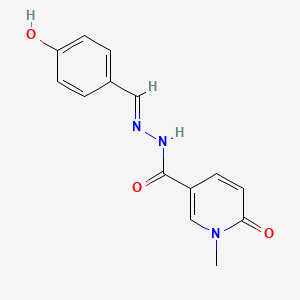![molecular formula C17H21N5O2 B6130868 N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-3-furamide](/img/structure/B6130868.png)
N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-3-furamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an energy-sensing enzyme that regulates cellular metabolism and energy homeostasis. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer.
作用機序
A-769662 activates N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-3-furamide by binding to the γ-subunit of the enzyme, which induces a conformational change that allows for phosphorylation of the α-subunit by upstream kinases. This phosphorylation event activates this compound and leads to downstream effects on cellular metabolism and energy homeostasis. A-769662 has been shown to increase glucose uptake, fatty acid oxidation, and mitochondrial biogenesis in skeletal muscle cells.
Biochemical and Physiological Effects:
A-769662 has been shown to have several biochemical and physiological effects on cellular metabolism and energy homeostasis. In vitro studies have demonstrated that A-769662 increases glucose uptake, fatty acid oxidation, and mitochondrial biogenesis in skeletal muscle cells. In vivo studies have shown that A-769662 can improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
実験室実験の利点と制限
A-769662 has several advantages for lab experiments. It is a small molecule activator of N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-3-furamide, which makes it easy to use and manipulate in vitro and in vivo experiments. A-769662 has also been shown to have potent and specific effects on this compound activation, which makes it a valuable tool for studying cellular metabolism and energy homeostasis. However, A-769662 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve and use in experiments. A-769662 is also a synthetic compound, which can limit its availability and increase its cost.
将来の方向性
There are several future directions for research on A-769662. One potential area of research is the development of more potent and specific activators of N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-3-furamide. Another area of research is the identification of novel targets and pathways that are regulated by A-769662 and this compound activation. Additionally, further studies are needed to investigate the potential therapeutic applications of A-769662 in treating metabolic disorders such as diabetes, obesity, and cancer.
合成法
A-769662 is a synthetic compound that was first described in 2008 by Abbott Laboratories. The synthesis of A-769662 involves the reaction of 3-furancarboxylic acid with 1-adamantylamine, followed by the addition of sodium azide and copper (I) iodide to form the tetrazole ring. The final product is obtained by the addition of furfurylamine and subsequent purification steps.
科学的研究の応用
A-769662 has been extensively studied for its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer. In vitro studies have shown that A-769662 activates N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-3-furamide and increases glucose uptake in skeletal muscle cells, which can improve insulin sensitivity and glucose homeostasis. In vivo studies have demonstrated that A-769662 can improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
特性
IUPAC Name |
N-[3-(5-methyltetrazol-2-yl)-1-adamantyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-11-19-21-22(20-11)17-7-12-4-13(8-17)6-16(5-12,10-17)18-15(23)14-2-3-24-9-14/h2-3,9,12-13H,4-8,10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHWEGXFIWSFRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)NC(=O)C5=COC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{4-[chloro(difluoro)methoxy]phenyl}-5-methyl-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B6130785.png)
![N-benzyl-3-{[(2-hydroxypropyl)amino]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6130786.png)
![5-bromo-2-[(diphenylacetyl)amino]benzoic acid](/img/structure/B6130789.png)


![N-(1,3-benzothiazol-2-ylmethyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6130806.png)
![2-fluoro-N-{2-[(2-isopropylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6130817.png)
![N-(2-chlorobenzyl)-3-[1-(3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6130823.png)
![4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B6130847.png)
![N-{2-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B6130856.png)
![5-{[benzyl(methyl)amino]methyl}-N,N-dimethyl-3-isoxazolecarboxamide](/img/structure/B6130875.png)
![7-(cyclobutylmethyl)-2-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6130878.png)
![2-{1-(4-ethoxybenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6130880.png)
![1-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B6130881.png)
